

Traditional Medicinal Uses of Leptocarpha rivularis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An Examination of Ethnobotanical Practices, Phytochemistry, and Pharmacological Mechanisms

Leptocarpha rivularis, a perennial shrub native to southern Chile and known colloquially as "palo negro," has a long-standing history of use in the traditional medicine of the Mapuche people.[1][2] Traditionally employed for a range of ailments, most notably gastrointestinal issues and as a component in cancer prevention, this plant has garnered significant scientific interest for its rich phytochemical profile and diverse bioactive properties.[1][2] This technical guide provides an in-depth overview of the traditional uses, chemical composition, and pharmacological activities of *L. rivularis*, tailored for researchers, scientists, and drug development professionals.

Traditional Ethnobotanical Uses

The Mapuche people have traditionally utilized *Leptocarpha rivularis* primarily for gastrointestinal and stomach ailments.[1][3] The plant is also widely sold in local markets for its purported role in cancer prevention.[1] The most common methods of preparation involve aqueous infusions and decoctions of the plant material.[2] While specific historical recipes are not extensively documented in scientific literature, contemporary use often involves preparing infusions from the leaves and stalks. One commercially available product, for instance, recommends an infusion of a 1.6g sachet in a cup of water, consumed three times a day.

Phytochemical Composition

Leptocarpha rivularis is a rich source of a variety of secondary metabolites, with sesquiterpene lactones (SQLs) being the most prominent and studied class of compounds. The major SQL identified is leptocarpine, which is largely responsible for many of the plant's observed biological activities.^[2] Other notable compounds include flavonoids, triterpenes, and phenolic acids. The chemical composition can vary depending on the part of the plant used (leaves, flowers, stalks) and the solvent used for extraction. A summary of the phytochemical content of various flower extracts is presented in Table 1, and the major compounds identified in different extracts are detailed in Table 2.

Table 1: Phytochemical Content of Leptocarpha rivularis Flower Extracts^[1]

Extract	Total Phenols (mg GAE/g)	Total Flavonoids (mg QE/g)	Total Anthraquinones (mg AE/g)
Hexane (Hex)	25.3 ± 1.5	10.1 ± 0.8	1.2 ± 0.1
Dichloromethane (DCM)	45.2 ± 2.1	18.5 ± 1.2	2.5 ± 0.3
Ethyl Acetate (AcOEt)	88.7 ± 3.5	35.4 ± 2.1	4.1 ± 0.4
Ethanol (EtOH)	125.4 ± 4.8	50.2 ± 3.5	6.8 ± 0.7

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; AE: Alizarin Equivalents. Values are expressed as mean ± standard deviation.

Table 2: Major Compounds Identified in Leptocarpha rivularis Flower Extracts^[1]

Extract	Compound Class	Major Compounds Identified
Hexane	Fatty acids, Triterpenes	Lupeol acetate, β -Amyrin acetate
Dichloromethane	Sesquiterpenes, Triterpenes	Caryophyllene oxide, Dehydrocostus lactone
Ethyl Acetate	Sesquiterpene lactones, Sterols	Leptocarpin, Stigmasterol

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated many of the traditional claims surrounding *L. rivularis*, revealing significant antioxidant, anti-inflammatory, and cytotoxic (anticancer) properties.

Antioxidant Activity

Extracts of *L. rivularis* have demonstrated considerable antioxidant activity in various in vitro assays, including DPPH, FRAP, TRAP, and ORAC.^[1] This activity is largely attributed to the plant's high concentration of phenolic and flavonoid compounds. The antioxidant capacities of different flower extracts are summarized in Table 3.

Table 3: Antioxidant Activity of *Leptocarpha rivularis* Flower Extracts^[1]

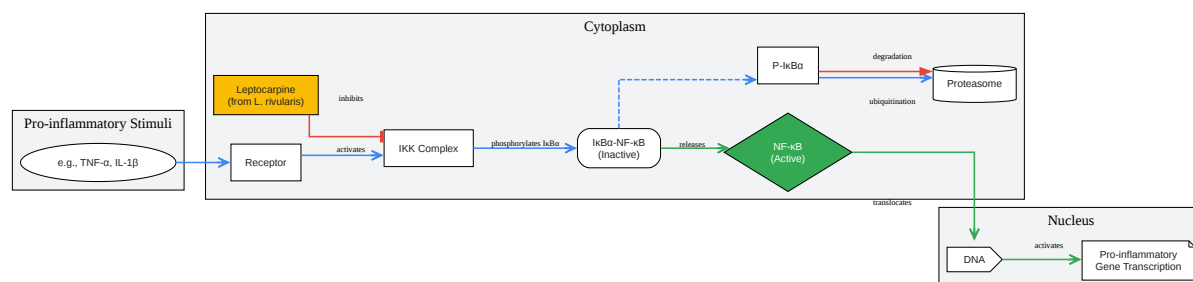
Extract	DPPH (IC ₅₀ , μg/mL)	FRAP (μmol TE/g)	TRAP (μmol TE/g)	ORAC (μmol TE/g)
Hexane (Hex)	>100	15.2 ± 1.1	8.5 ± 0.7	12.3 ± 1.0
Dichloromethane (DCM)	45.8 ± 2.3	48.9 ± 3.2	25.1 ± 1.8	33.7 ± 2.5
Ethyl Acetate (AcOEt)	22.5 ± 1.5	95.7 ± 5.1	55.8 ± 3.9	78.4 ± 4.9
Ethanol (EtOH)	15.3 ± 1.1	150.2 ± 8.7	89.4 ± 6.2	112.5 ± 7.8

IC₅₀: Half maximal inhibitory concentration; TE: Trolox Equivalents. Values are expressed as mean ± standard deviation.

Anti-inflammatory Activity

The traditional use of *L. rivularis* for inflammatory conditions is supported by its ability to inhibit key inflammatory pathways. The primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[1]

Leptocarpine, the major sesquiterpene lactone in *L. rivularis*, has been identified as a potent inhibitor of the NF-κB pathway. It is understood to act by inhibiting the IκB kinase (IKK) complex. In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKK, leptocarpine prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.



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Caption: Inhibition of the NF-κB signaling pathway by leptocarpine.

Cytotoxic Activity

Extracts of *L. rivularis* have demonstrated significant cytotoxic activity against a range of human cancer cell lines, providing a scientific basis for its traditional use in cancer prevention. [1][3][4] The cytotoxic effects are largely attributed to the induction of apoptosis.[2] The half-maximal inhibitory concentration (IC₅₀) values for various extracts against different cancer cell lines are presented in Table 4.

Table 4: Cytotoxic Activity (IC₅₀ in µg/mL) of *Leptocarpha rivularis* Extracts on Human Cancer Cell Lines[1][3][4]

Extract	HT-29 (Colon)	PC-3 (Prostate)	MCF-7 (Breast)	AGS (Gastric)	MKN-45 (Gastric)
Hexane (Hex)	8.8 ± 0.7	7.5 ± 0.6	6.9 ± 0.5	~10	~10
Dichloromethane (DCM)	7.2 ± 0.5	6.1 ± 0.4	5.5 ± 0.4	~5	~5
Ethyl Acetate (AcOEt)	3.0 ± 0.2	4.2 ± 0.3	3.8 ± 0.3	~5	~5
Ethanol (EtOH)	>100	>100	>100	~15	~15

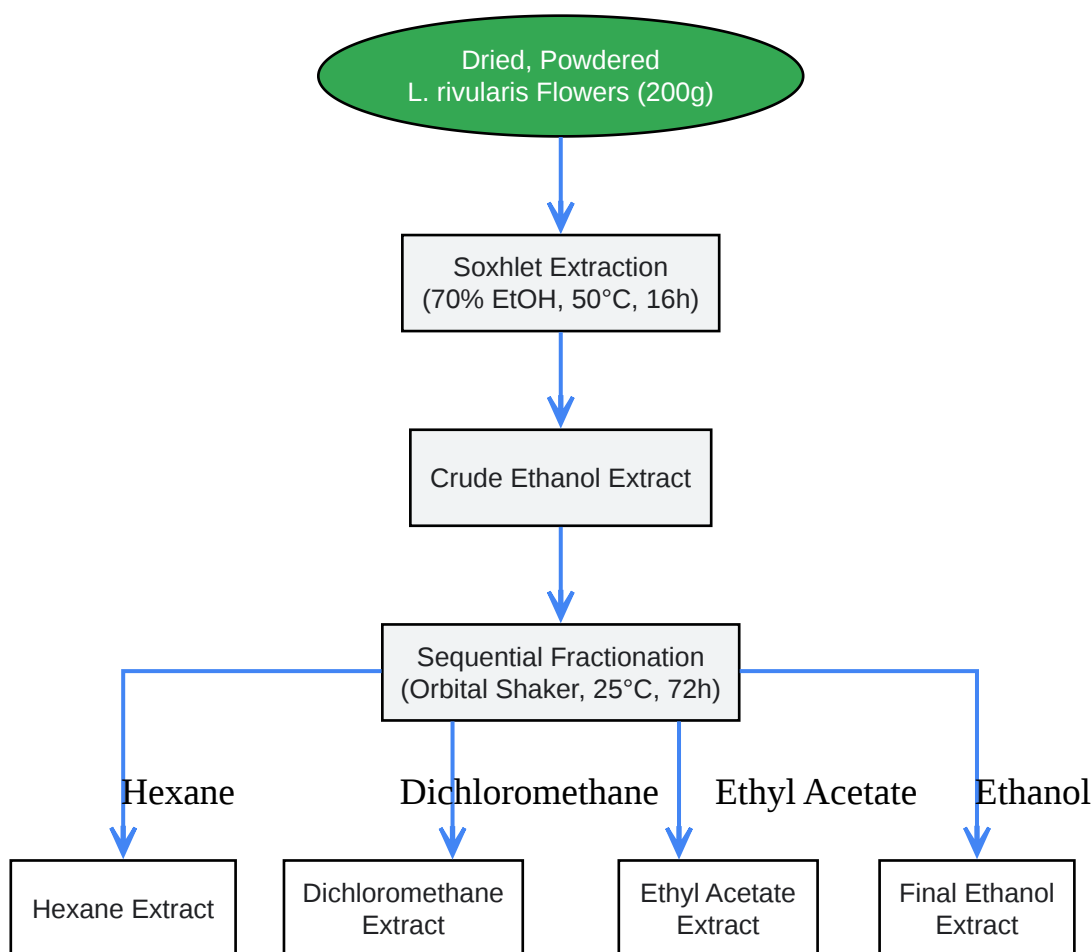
Values are expressed as mean ± standard deviation where available, or as approximate values based on graphical data.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of *Leptocarpha rivularis* extracts.

Plant Material and Extraction

- **Collection:** Flowers of *L. rivularis* were collected during the flowering season in the Araucanía Region of Chile. A voucher specimen (No. Lr-11119) was deposited at the Herbarium of the Natural Products Laboratory, "LPNSO", Department of Chemistry, Universidad de Playa Ancha, Valparaíso, Chile.[\[1\]](#)
- **Extraction:** The dried and powdered flowers (200 g) were exhaustively extracted with 70% ethanol using a Soxhlet extractor at 50°C for 16 hours. The crude ethanol extract was then sequentially fractionated with hexane, dichloromethane, and ethyl acetate using an orbital shaker at room temperature for 72 hours. The solvents were removed under reduced pressure to yield the respective extracts.[\[1\]](#)



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Caption: Workflow for the extraction of *Leptocarpha rivularis* flowers.

Antioxidant Activity Assays

- **DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:** The antioxidant activity was measured by the bleaching of the purple-colored methanol solution of DPPH radical. A solution of DPPH (0.1 mM) in methanol was prepared. An aliquot of the plant extract (at various concentrations) was added to the DPPH solution. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity was calculated using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the extract, and A_{sample} is the absorbance of the DPPH solution with the extract. The IC_{50} value was determined as the concentration of the extract that scavenged 50% of the DPPH radicals.[1]

Cytotoxicity Assay

- **Sulforhodamine B (SRB) Assay:** Human cancer cell lines (HT-29, PC-3, MCF-7) and a non-tumor human embryonic kidney cell line (HEK-293) were used. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the plant extracts (0.625 to 62.5 µg/mL for Hex, DCM, and AcOEt extracts; 0.625 to 250 µg/mL for the EtOH extract) for 48 hours. After incubation, the cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm. The IC₅₀ value was calculated as the concentration of the extract that inhibited cell growth by 50%.^[1]

In Vivo Anti-inflammatory Assay

- **Carrageenan-Induced Paw Edema in Rats:** This is a standard model for evaluating acute anti-inflammatory activity.
 - **Animals:** Wistar rats are typically used.
 - **Groups:** Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the plant extract.
 - **Procedure:** The plant extract or standard drug is administered orally or intraperitoneally. After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.
 - **Measurement:** The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
 - **Calculation:** The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

Leptocarpha rivularis stands out as a medicinally important plant with a strong foundation in traditional ethnobotanical knowledge, which is increasingly being validated by modern scientific research. The presence of bioactive compounds, particularly the sesquiterpene lactone

leptocarpine, underpins its significant antioxidant, anti-inflammatory, and cytotoxic properties. The inhibition of the NF- κ B signaling pathway appears to be a key mechanism of its action, making it a promising candidate for the development of novel therapeutic agents for inflammatory diseases and cancer. Further research is warranted to fully elucidate the synergistic effects of its complex phytochemical mixture and to establish its safety and efficacy in clinical settings. This guide provides a comprehensive overview of the current state of knowledge on *L. rivularis* to aid researchers in their future investigations into this promising medicinal plant.

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- To cite this document: BenchChem. [Traditional Medicinal Uses of *Leptocarpha rivularis*: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596957#traditional-medicinal-uses-of-leptocarpha-rivularis]

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